3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one

Catalog No.
S15325545
CAS No.
4919-41-9
M.F
C15H11FO
M. Wt
226.24 g/mol
Availability
In Stock
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3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one

CAS Number

4919-41-9

Product Name

3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one

IUPAC Name

3-(3-fluorophenyl)-1-phenylprop-2-en-1-one

Molecular Formula

C15H11FO

Molecular Weight

226.24 g/mol

InChI

InChI=1S/C15H11FO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-11H

InChI Key

HMPMIRDTAXRDAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)F

3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one, also known as (2E)-3-(3-fluorophenyl)-1-phenylprop-2-en-1-one or trans-3-Fluorochalcone, is a chemical compound with the molecular formula C15H11FOC_{15}H_{11}FO and a molecular weight of 226.25 g/mol. This compound belongs to the class of chalcones, which are characterized by a conjugated system that contributes to their biological activities. The presence of the fluorine atom in its structure enhances its electronic properties, making it a subject of interest in medicinal chemistry and material science .

Typical for chalcones. These include:

  • Aldol Condensation: This reaction can be used to form larger molecules by combining two carbonyl compounds.
  • Michael Addition: The compound can act as an electrophile in nucleophilic addition reactions.
  • Reduction Reactions: The double bond in the propene structure can be reduced to form saturated compounds.
  • Cyclization Reactions: Chalcones can undergo cyclization to form flavonoids or other heterocyclic compounds .

Research has demonstrated that 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one exhibits several biological activities, including:

  • Antioxidant Activity: The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.
  • Anticancer Properties: Studies have indicated that chalcones can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Anxiolytic Effects: Recent studies suggest that derivatives of this compound may have anxiolytic-like effects, possibly through interactions with the GABAergic system .

The synthesis of 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one typically involves the condensation of 3-fluorobenzaldehyde with acetophenone or other appropriate ketones under basic conditions. Common methods include:

  • Base-Catalyzed Claisen-Schmidt Condensation:
    • Reactants: 3-fluorobenzaldehyde and acetophenone.
    • Catalyst: Sodium hydroxide or potassium hydroxide.
    • Conditions: The reaction is typically carried out in ethanol at reflux temperature.
  • Microwave-Assisted Synthesis:
    • This method enhances the reaction rate and yields by using microwave irradiation to promote the condensation reaction.
  • Solvent-Free Conditions:
    • Recent advancements allow for solvent-free synthesis, which is more environmentally friendly and economical .

The applications of 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one span various fields:

  • Pharmaceuticals: Due to its biological activities, it is being investigated for potential therapeutic applications, particularly in treating cancer and anxiety disorders.
  • Material Science: The compound's unique electronic properties make it suitable for use in organic electronics and photonic devices.
  • Agriculture: Chalcone derivatives are explored for their potential as agrochemicals due to their antifungal and antibacterial properties .

Interaction studies involving 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one focus on its mechanisms of action at the molecular level:

  • GABA Receptor Interaction: Research indicates that certain derivatives may enhance GABA receptor activity, contributing to their anxiolytic effects.
  • Enzyme Inhibition: Studies have explored the inhibition of specific enzymes relevant in cancer metabolism, suggesting a pathway for anticancer activity .

Several compounds share structural similarities with 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one1608-51-11.00Substituted with para-fluoro group
(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one22966-25-21.00Different positional isomer
(E)-3-(4-Fluorophenyl)-1-(p-tolyl)prop-2-en-1-one13565-38-31.00Contains a para-tolyl group
1-(4-Fluorophenyl)-5-phenylpenta-2,4-dien-1-one99646-84-10.95Extended conjugated system
1,4-Bis(4-fluorophenyl)but-2-ene-1,4-dione25650-13-90.90Dione structure with two fluorinated phenyls

These compounds illustrate variations in substitution patterns and functional groups that influence their chemical behavior and biological activity, highlighting the uniqueness of 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one within this class of compounds .

Claisen-Schmidt Condensation Approaches for Fluorinated Chalcones

The Claisen-Schmidt condensation remains the cornerstone of 3-(3-fluorophenyl)-1-phenylprop-2-en-1-one synthesis. This base-catalyzed reaction couples 3-fluorobenzaldehyde with acetophenone, forming the α,β-unsaturated ketone backbone. Traditional methods employ sodium hydroxide or potassium hydroxide in alcoholic solvents, achieving moderate yields (50–70%). However, micellar-mediated approaches using surfactants like cetyltrimethylammonium bromide have emerged as superior alternatives, enhancing reactant solubility and minimizing side reactions.

Key advancements include:

  • Surfactant Selection: Cetyltrimethylammonium bromide facilitates the incorporation of hydrophobic reactants into micelles, accelerating enolate formation. Conversely, polysorbate 80 (a nonionic surfactant) offers greener alternatives with comparable efficacy for certain substrates.
  • Base Optimization: Stoichiometric studies reveal that 4 equivalents of sodium hydroxide at 45°C suppress byproducts like Michael adducts, improving yields to 70–80%.
  • Halogen Compatibility: Fluorine’s electronegativity necessitates precise control over reaction kinetics. Diffusion Ordered Spectroscopy confirms that 3-fluorobenzaldehyde associates preferentially with micellar interfaces, ensuring regioselective coupling.

Solvent Systems and Catalytic Conditions for 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one Formation

Solvent systems profoundly influence reaction efficiency and environmental impact.

Traditional Solvents

Ethanol-water mixtures (1:1 v/v) remain widely used due to their cost-effectiveness and ability to dissolve both aromatic aldehydes and ketones. However, emulsion formation during workup complicates isolation.

Micellar Media

Cetyltrimethylammonium bromide micelles (0.9–54.9 mM) enable solvent-free synthesis, with yields surpassing traditional methods by 15–20%. The hydrophobic core concentrates reactants, while the charged surface stabilizes transition states.

Table 1: Solvent System Performance Comparison

Solvent SystemYield (%)Byproduct FormationReference
Ethanol/Water65Moderate
Cetyltrimethylammonium Bromide85Low
Polysorbate 8078Low

Yield Optimization Strategies in Halogen-Substituted Chalcone Synthesis

Optimizing fluorinated chalcone yields requires addressing halogen-specific challenges:

  • Temperature Modulation: Elevated temperatures (45°C) reduce viscosity in micellar systems, enhancing diffusion rates. For 3-fluorophenyl derivatives, this increases yields from 56% to 65%.
  • Surfactant Switching: Substrates resistant to cetyltrimethylammonium bromide often react efficiently in polysorbate 80, demonstrating the need for tailored surfactant selection.
  • Base Stoichiometry: Excess sodium hydroxide (4 equivalents) prevents protonation of the enolate intermediate, critical for electron-deficient fluorinated aldehydes.

Table 2: Impact of Base Equivalents on Yield

Sodium Hydroxide (Equivalents)Yield (%)Byproduct (%)
25612
4785

The computational chemistry investigation of 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one provides comprehensive insights into its electronic structure, molecular properties, and potential biological interactions [1] [2] [3]. This fluorinated chalcone derivative, with molecular formula C15H11FO and molecular weight 226.25 g/mol, represents a significant class of compounds with diverse applications in materials science and pharmaceutical research [4] [5].

Density Functional Theory Simulations of Electronic Structure

Density Functional Theory calculations represent the cornerstone of modern computational chemistry investigations for chalcone derivatives, providing accurate predictions of molecular geometry, electronic properties, and thermodynamic parameters [6]. The electronic structure of 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one has been investigated using various density functional theory methodologies to establish its ground-state configuration and optimize molecular geometry [1] [2].

The most commonly employed functional for chalcone derivatives is the B3LYP hybrid functional, which incorporates both local and non-local exchange-correlation effects [6] [7]. For 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one, geometry optimization calculations typically utilize the 6-311++G(d,p) basis set, which provides adequate description of both heavy atoms and the fluorine substituent [3] [8]. The absence of imaginary frequencies in the optimized structure confirms that the calculated geometry corresponds to a true minimum on the potential energy surface [6].

Computational ParameterTypical Values for Fluorinated ChalconesMethod
Bond Length C=C (Å)1.330-1.340B3LYP/6-311++G(d,p)
Bond Length C=O (Å)1.220-1.230B3LYP/6-311++G(d,p)
Bond Length C-F (Å)1.350-1.360B3LYP/6-311++G(d,p)
Dihedral Angle (degrees)15-25B3LYP/6-311++G(d,p)
Dipole Moment (Debye)2.8-3.5B3LYP/6-311++G(d,p)

Alternative density functional theory approaches have demonstrated comparable accuracy for fluorinated organic compounds [9]. The M06-2X functional shows particular effectiveness for systems containing fluorine substituents due to its improved treatment of dispersion interactions [3] [10]. Comparative studies using CAM-B3LYP and PBE0 functionals provide consistent results for geometric parameters and electronic properties of fluorinated chalcones [7].

The electronic structure calculations reveal that the fluorine substitution significantly influences the electron density distribution throughout the molecular framework [3] [8]. The electronegative fluorine atom withdraws electron density from the aromatic ring, creating a dipolar distribution that affects both the highest occupied molecular orbital and lowest unoccupied molecular orbital energies [11] [12]. This electronic perturbation extends through the conjugated π-system, influencing the entire molecular electronic structure.

Thermodynamic properties calculated at the density functional theory level provide essential information about molecular stability and reactivity [6]. The standard enthalpy of formation, Gibbs free energy, and entropy values establish the thermodynamic favorability of various conformational states [13]. For 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one, the planar conformation typically represents the global minimum energy structure, with rotational barriers around single bonds ranging from 10-20 kcal/mol [8].

Frontier Molecular Orbital Analysis and Reactivity Descriptors

Frontier Molecular Orbital analysis provides fundamental insights into the chemical reactivity and electronic properties of 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one [14] [15]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies serve as primary indicators of electron-donating and electron-accepting capabilities, respectively [16].

For fluorinated chalcone derivatives, the highest occupied molecular orbital typically localizes on the electron-rich aromatic ring and the α,β-unsaturated carbonyl system [14] [3]. The introduction of fluorine substitution generally lowers both highest occupied molecular orbital and lowest unoccupied molecular orbital energies due to the strong electron-withdrawing effect of fluorine [15]. The lowest unoccupied molecular orbital predominantly extends over the carbonyl group and the fluorinated aromatic ring, creating favorable sites for nucleophilic attack [3].

Reactivity DescriptorTypical Range for Fluorinated ChalconesUnits
Highest Occupied Molecular Orbital Energy-6.2 to -6.8eV
Lowest Unoccupied Molecular Orbital Energy-2.2 to -2.7eV
Energy Gap3.5 to 4.1eV
Ionization Potential6.2 to 6.8eV
Electron Affinity2.2 to 2.7eV
Chemical Hardness1.75 to 2.05eV
Chemical Softness0.49 to 0.57eV⁻¹
Electrophilicity Index4.8 to 5.8eV

The energy gap between frontier molecular orbitals directly correlates with molecular stability and reactivity [7]. Smaller energy gaps indicate higher polarizability and greater chemical reactivity, while larger gaps suggest enhanced kinetic stability [14] [16]. For 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one, the fluorine substitution typically increases the energy gap compared to unsubstituted chalcone, indicating reduced reactivity but enhanced stability [3].

Global reactivity descriptors derived from frontier molecular orbital energies provide quantitative measures of molecular reactivity [2] [15]. The chemical hardness describes the resistance to charge transfer, while chemical softness indicates the propensity for electronic polarization [16]. The electrophilicity index measures the electron-accepting capability and correlates with biological activity in many pharmaceutical applications [17].

Local reactivity descriptors, including Fukui functions and local softness indices, identify specific atomic sites most susceptible to electrophilic or nucleophilic attack [18]. For 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one, the carbonyl carbon typically exhibits the highest electrophilic character, while the β-carbon of the enone system shows significant nucleophilic reactivity [3].

Natural Bond Orbital analysis provides detailed information about electron delocalization and hyperconjugation effects within the molecular framework [18]. The analysis reveals significant π-π* delocalization between the aromatic rings and the enone bridge, with delocalization energies typically ranging from 15-25 kcal/mol [18]. The fluorine lone pairs contribute to hyperconjugative interactions with the adjacent aromatic π-system, stabilizing the overall molecular structure [18].

Molecular Docking Studies for Biological Target Prediction

Molecular docking investigations of 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one focus on identifying potential biological targets and elucidating binding mechanisms at the molecular level [20]. Computational docking studies provide essential information about protein-ligand interactions, binding affinities, and selectivity profiles for pharmaceutical development [11] [21].

The fluorinated chalcone structure exhibits favorable binding characteristics with multiple protein targets due to its rigid planar conformation and strategic placement of hydrogen bond acceptors and donors [20]. The fluorine substituent enhances binding affinity through favorable electrostatic interactions and improved hydrophobic contacts with protein binding sites [11] [12].

Protein TargetBinding AffinityPrimary InteractionsKey Residues
Glutaredoxin-5.43 kcal/molHydrogen bonds, π-π stackingCys-22, Phe-28
DNA Gyrase-5.62 kcal/molHydrogen bonds, hydrophobicAsp-73, Arg-76
Dihydrofolate Reductase-6.55 kcal/molHydrogen bonds, electrostaticAsp-27, Phe-31
UDP-3-O-deacetylase-6.30 kcal/molHydrogen bonds, van der WaalsHis-19, Leu-28
Enoyl-ACP Reductase-7.2 to -9.1 kcal/molHydrogen bonds, π-π stackingTyr-158, Phe-149

Molecular docking with bacterial enzymes demonstrates significant binding potential for antimicrobial applications [20]. The compound shows particular affinity for enzymes involved in bacterial cell wall synthesis and DNA replication, suggesting potential therapeutic applications [20] [21]. The fluorine substitution enhances selectivity by forming specific interactions with enzyme active sites while reducing off-target binding [11].

Protein-ligand interaction analysis reveals that the carbonyl oxygen frequently participates in hydrogen bonding with amino acid residues containing hydroxyl or amino groups [20]. The fluorinated aromatic ring engages in π-π stacking interactions with aromatic amino acids such as phenylalanine and tyrosine [11]. The enone bridge provides conformational rigidity that optimizes binding geometry and enhances binding affinity [3].

Molecular dynamics simulations complement static docking studies by providing information about binding stability and conformational flexibility within protein binding sites [11]. These simulations reveal that 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one maintains stable binding conformations over nanosecond timescales, indicating favorable thermodynamic and kinetic binding properties [12].

The influence of fluorine substitution on protein binding has been extensively studied through computational approaches [11] [12]. Fluorine atoms can disrupt water networks within protein binding sites, leading to enhanced binding entropy and improved binding affinity [11]. Additionally, fluorine can form weak hydrogen bonds with protein backbone atoms, contributing to binding selectivity and specificity [12].

Impact of Fluorine Position on Antibacterial Efficacy

The positional influence of fluorine substitution on the phenyl ring of 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one has emerged as a critical determinant of antibacterial activity. Extensive structure-activity relationship studies have demonstrated that the meta-position fluorine substitution in this chalcone derivative provides a balanced antibacterial profile against both Gram-positive and Gram-negative bacterial strains [1] [2] [3].

Comparative analysis with other fluorinated chalcone positional isomers reveals distinct activity patterns. The para-fluorinated analogue, 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one, consistently exhibits superior antibacterial activity across multiple bacterial species, with minimum inhibitory concentration values ranging from 7.81 to 31.25 μg/mL against Staphylococcus aureus [3] [4]. This enhanced activity is attributed to the optimal electronic distribution resulting from para-fluorine substitution, which facilitates improved interaction with bacterial cell wall components and membrane-associated proteins.

In contrast, the ortho-fluorinated positional isomer, 3-(2-Fluorophenyl)-1-phenylprop-2-en-1-one, demonstrates moderate antibacterial activity, likely due to steric hindrance effects that compromise optimal binding to bacterial targets [1] [2]. The proximity of the fluorine atom to the chalcone bridge in the ortho-position creates conformational restrictions that limit the molecule's ability to adopt the preferred binding conformation.

Mechanistic studies have revealed that fluorine substitution enhances antibacterial efficacy through multiple pathways. The electron-withdrawing nature of fluorine increases the electrophilicity of the chalcone carbonyl carbon, facilitating nucleophilic attack by bacterial enzymes and membrane components [2] [3]. Additionally, the increased lipophilicity conferred by fluorine substitution improves membrane permeability and cellular uptake, particularly relevant for targeting intracellular bacterial processes.

Table 1: Impact of Fluorine Position on Antibacterial Efficacy

CompoundFluorine PositionAntibacterial ActivityKey FindingsReferences
3-(3-Fluorophenyl)-1-phenylprop-2-en-1-onemeta (3-position)Moderate to goodMeta-fluorine provides balanced activity [1] [2] [3]
3-(4-Fluorophenyl)-1-phenylprop-2-en-1-onepara (4-position)Good to excellentPara-fluorine most effective position [2] [3] [4]
3-(2-Fluorophenyl)-1-phenylprop-2-en-1-oneortho (2-position)ModerateOrtho-fluorine shows steric hindrance [1] [2]
Unsubstituted chalconeNoneLow to moderateBaseline activity reference [1] [5]
Trifluoromethyl derivativesVarious positionsEnhancedCF3 group enhances lipophilicity [4] [6]
Trifluoromethoxy derivativesVarious positionsSuperior to trifluoromethylCF3O group most effective fluorine substitution [4] [6]

The incorporation of trifluoromethyl and trifluoromethoxy groups has demonstrated even more pronounced antibacterial enhancement. Compounds bearing trifluoromethoxy substituents consistently outperform their trifluoromethyl counterparts, with minimum inhibitory concentration values frequently in the range of 3.74 to 8.92 μM against methicillin-resistant Staphylococcus aureus [4] [6]. This superior activity is attributed to the unique electronic properties of the trifluoromethoxy group, which combines strong electron-withdrawing character with optimal lipophilicity balance.

Electronic Effects of Substituents on α-Glucosidase Inhibition

The electronic characteristics of substituents on 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one play a fundamental role in determining α-glucosidase inhibitory potency. The meta-fluorine substitution pattern creates a distinctive electronic environment that enhances enzyme-inhibitor interactions through specific molecular orbital overlap and electrostatic complementarity [7] [8].

Fluorine substitution introduces significant electronic perturbations to the chalcone framework through its strong electron-withdrawing inductive effect. This electronic modification alters the electron density distribution across the conjugated system, particularly affecting the α,β-unsaturated carbonyl moiety that serves as the primary pharmacophore for α-glucosidase binding [8] [9]. The resulting electron deficiency at the carbonyl carbon enhances electrophilic character, promoting more favorable interactions with nucleophilic residues in the enzyme active site.

Comparative studies with other electron-withdrawing substituents reveal that trifluoromethyl groups provide the most dramatic enhancement in α-glucosidase inhibitory activity. Compounds bearing trifluoromethyl substituents demonstrate IC50 values ranging from 1.26 to 8.66 μM, representing a 30-fold improvement over standard inhibitors like acarbose [8] [9]. The exceptional potency of trifluoromethyl-substituted derivatives is attributed to their ability to form optimal binding interactions with critical enzyme residues, particularly Tyr71 and Phe177, which are essential for substrate recognition.

Table 2: Electronic Effects of Substituents on α-Glucosidase Inhibition

Structural FeatureElectronic EffectImpact on ActivityIC50 Range (μM)MechanismReferences
Fluorine substitutionElectron-withdrawingEnhanced inhibition12.54-35.22Improved protein binding [7] [8]
Electron-withdrawing groupsDeactivatingImproved activity1.26-36.44Enhanced electrophilicity [8] [9]
Electron-donating groupsActivatingModerate activity25-50Reduced electrophilicity [10] [11]
Halogen substitutionElectron-withdrawingVariable activity15-40Variable binding affinity [7] [8]
Trifluoromethyl groupsStrong electron-withdrawingSignificant enhancement1.26-8.66Strong protein interactions [8] [9]
Position of substitutionPosition-dependentCritical for activityVariableSpecific binding site fit [10] [11]

The position-dependent nature of electronic effects is particularly evident in fluorinated chalcone derivatives. Meta-substitution patterns, as exemplified by 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one, create optimal electronic perturbations that enhance binding affinity without introducing unfavorable steric interactions [10] [11]. This positioning allows for maximal electronic influence on the pharmacophore while maintaining the structural flexibility necessary for enzyme binding.

Molecular docking studies have provided detailed insights into the electronic basis of α-glucosidase inhibition. The fluorine atom participates in specific interactions with enzyme residues through both conventional hydrogen bonding and unconventional halogen bonding [8] [9]. These interactions are facilitated by the unique electronic properties of fluorine, including its high electronegativity and small van der Waals radius, which allow for close approach to target residues without significant steric penalty.

Steric and Electronic Factors in Tubulin Polymerization Interference

The interference of 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one with tubulin polymerization represents a complex interplay between steric and electronic factors that determine binding affinity and mechanistic outcomes. The meta-fluorine substitution pattern creates a unique three-dimensional molecular architecture that complements the colchicine binding site geometry while providing optimal electronic complementarity for protein-ligand interactions [12] [13] [14].

Steric considerations play a crucial role in determining tubulin binding specificity and affinity. The meta-fluorine substitution maintains the essential molecular dimensions required for colchicine site binding while introducing minimal steric bulk that could interfere with binding site complementarity [12] [15]. The fluorine atom's small van der Waals radius (1.47 Å) allows for accommodation within the binding pocket without displacing critical water molecules or forcing unfavorable conformational changes in the protein structure.

Electronic factors contribute significantly to tubulin polymerization inhibition through multiple mechanisms. The electron-withdrawing nature of fluorine modifies the electronic density distribution across the chalcone framework, enhancing electrostatic interactions with key amino acid residues in the tubulin binding site [13] [14]. These electronic modifications are particularly important for interactions with aromatic residues such as Phe177, Phe300, and Phe157, which form the hydrophobic core of the colchicine binding site.

Table 3: Steric and Electronic Factors in Tubulin Polymerization Interference

Factor TypeSpecific EffectsImpact on Tubulin BindingObserved EffectsActivity RangeReferences
Steric factorsMolecular bulk and shapeBinding site complementarityColchicine site bindingIC50: 0.025-0.254 μM [12] [13] [14]
Electronic factorsElectron density distributionElectrostatic interactionsMicrotubule disruptionVariable potency [12] [13]
Fluorine substitutionC-F bond characteristicsEnhanced binding affinityEnhanced cytotoxicityNanomolar range [13] [14]
Ring planarityAromatic ring orientationOptimal protein fitG2/M arrestStructure-dependent [12] [15]
LipophilicityMembrane permeabilityImproved cellular uptakeApoptosis inductionEnhanced bioavailability [13] [16]
Hydrogen bondingProtein-ligand interactionsSpecific residue interactionsMitotic interferenceSpecific binding [12] [17]

The planarity of the chalcone framework is essential for optimal tubulin binding, as it allows for maximal overlap with the planar binding site architecture. Meta-fluorine substitution preserves this planarity while introducing electronic asymmetry that enhances binding selectivity [12] [15]. This geometric compatibility is crucial for maintaining the binding orientation necessary for effective microtubule polymerization inhibition.

Lipophilicity modifications introduced by fluorine substitution significantly impact cellular uptake and bioavailability. The increased lipophilicity facilitates membrane permeation and intracellular accumulation, leading to enhanced cytotoxic potency [13] [16]. This property is particularly relevant for anticancer applications, where intracellular tubulin concentrations must be effectively targeted to achieve therapeutic efficacy.

Hydrogen bonding interactions between fluorinated chalcones and tubulin residues provide additional binding affinity and specificity. The fluorine atom can participate in both conventional hydrogen bonding as a hydrogen bond acceptor and in unconventional interactions through its lone pairs [12] [17]. These interactions contribute to the overall binding energy and help maintain the ligand in the optimal binding conformation for polymerization inhibition.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

226.079393132 g/mol

Monoisotopic Mass

226.079393132 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-11-2024

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